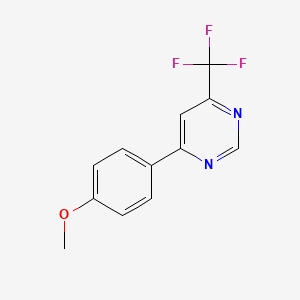
(Trifluoromethylthio)copper(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trifluoromethylthio)copper(I) is a compound that has garnered significant interest in the field of organofluorine chemistry. The trifluoromethylthio group (SCF₃) is known for its strong electron-withdrawing properties, which can significantly alter the chemical and physical properties of molecules. This compound is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science due to its ability to introduce the SCF₃ group into organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (Trifluoromethylthio)copper(I) typically involves the reaction of copper(I) salts with trifluoromethylthiolating agents. One common method is the reaction of copper(I) iodide with trifluoromethylthiolating reagents such as trifluoromethylthiolating agents like (phen)CuSCF₃ or (bpy)CuSCF₃ . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of (Trifluoromethylthio)copper(I) is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Trifluoromethylthio)copper(I) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the SCF₃ group is transferred to an organic substrate.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Common reagents used in reactions with (Trifluoromethylthio)copper(I) include diazonium salts, aryl halides, and other electrophilic substrates. The reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the transfer of the SCF₃ group .
Major Products
The major products formed from these reactions are typically trifluoromethylthiolated organic compounds, which have enhanced stability, lipophilicity, and metabolic properties .
Aplicaciones Científicas De Investigación
(Trifluoromethylthio)copper(I) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (Trifluoromethylthio)copper(I) exerts its effects involves the transfer of the SCF₃ group to an organic substrate. This process typically involves the formation of a copper(I) complex with the substrate, followed by the transfer of the SCF₃ group through a nucleophilic substitution or radical mechanism . The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparación Con Compuestos Similares
Similar Compounds
(Trifluoromethyl)copper(I): Similar to (Trifluoromethylthio)copper(I), this compound is used for introducing the CF₃ group into organic molecules.
(Difluoromethylthio)copper(I): This compound introduces the SCF₂H group, which has different electronic and steric properties compared to the SCF₃ group.
Uniqueness
(Trifluoromethylthio)copper(I) is unique due to the strong electron-withdrawing properties of the SCF₃ group, which can significantly alter the reactivity and properties of the resulting compounds. This makes it particularly valuable in the synthesis of molecules with enhanced stability and bioavailability .
Propiedades
Fórmula molecular |
CCuF3S |
|---|---|
Peso molecular |
164.62 g/mol |
Nombre IUPAC |
copper(1+);trifluoromethanethiolate |
InChI |
InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H;/q;+1/p-1 |
Clave InChI |
BCCLDZVXWYCMMP-UHFFFAOYSA-M |
SMILES canónico |
C(F)(F)(F)[S-].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


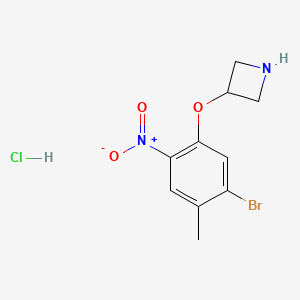
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)

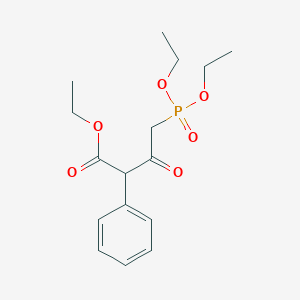

![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
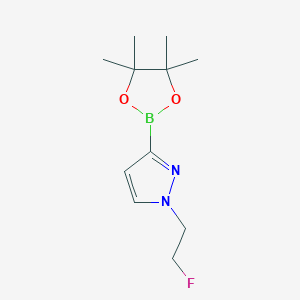
![2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13716287.png)
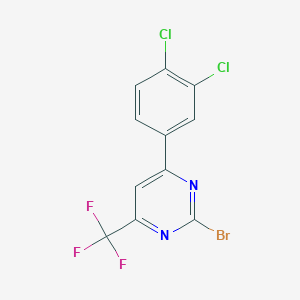
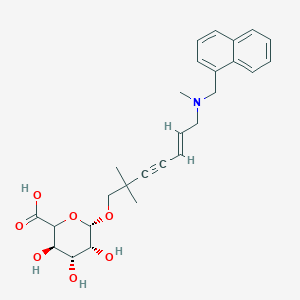
![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)

